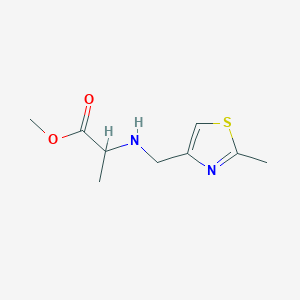
3-(Chloromethyl)-5-isopropyl-1H-pyrazole hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-isopropyl-1H-pyrazole hydrochloride is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group at the third position and an isopropyl group at the fifth position of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-isopropyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 5-isopropyl-1H-pyrazole. The reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production. The final product is purified through crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-isopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-isopropyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1H-pyrazole hydrochloride
- 5-Isopropyl-1H-pyrazole
- 3-Methyl-5-isopropyl-1H-pyrazole
Uniqueness
3-(Chloromethyl)-5-isopropyl-1H-pyrazole hydrochloride is unique due to the presence of both chloromethyl and isopropyl groups on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The chloromethyl group enhances its ability to undergo nucleophilic substitution reactions, while the isopropyl group provides steric hindrance, influencing its interaction with molecular targets .
Properties
Molecular Formula |
C7H12Cl2N2 |
|---|---|
Molecular Weight |
195.09 g/mol |
IUPAC Name |
5-(chloromethyl)-3-propan-2-yl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-5(2)7-3-6(4-8)9-10-7;/h3,5H,4H2,1-2H3,(H,9,10);1H |
InChI Key |
KNQCYCGQGQKDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=C1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


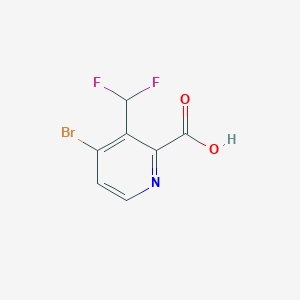
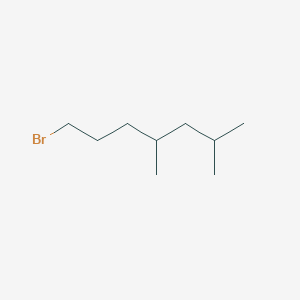
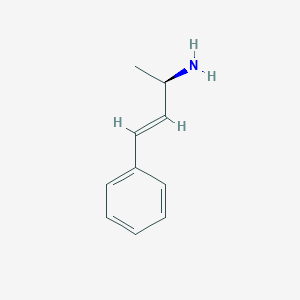
![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)


![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
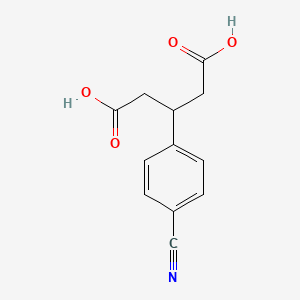
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
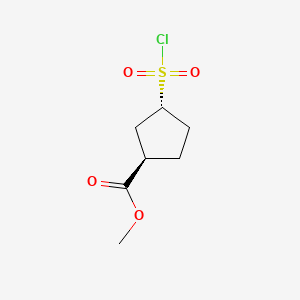
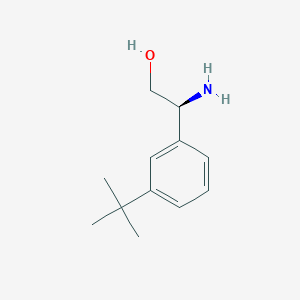
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
